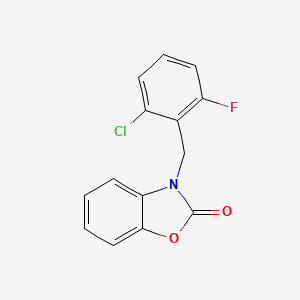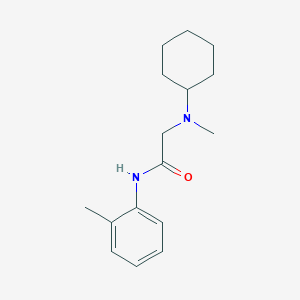![molecular formula C16H15N3O5 B5880938 3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5880938.png)
3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide is a chemical compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound is also known as MNPA or N-[(2-nitrophenyl)acetyl]-3-methoxybenzimidamide and has been synthesized using various methods.
作用機序
The mechanism of action of MNPA involves the inhibition of various enzymes, including topoisomerase IIα, cyclin-dependent kinase 2, and acetylcholinesterase. MNPA has been shown to bind to the active site of these enzymes, inhibiting their activity and leading to the inhibition of cancer cell proliferation or the prevention of neurodegeneration.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. Studies have shown that MNPA can induce apoptosis in cancer cells, inhibit cancer cell proliferation, and prevent neurodegeneration. MNPA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
実験室実験の利点と制限
MNPA has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes involved in cancer cell proliferation and neurodegeneration. MNPA is also relatively easy to synthesize and purify, making it accessible for research purposes. However, MNPA has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety for use in humans.
将来の方向性
There are several future directions for research on MNPA. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are also needed to determine the toxicity and safety of MNPA for use in humans.
合成法
MNPA has been synthesized using various methods, including the reaction of 3-methoxybenzene-1,2-diamine with 2-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 3-methoxybenzene-1,2-diamine with 2-nitrobenzoyl isocyanate in the presence of a base. These methods result in the formation of MNPA, which can be purified using various techniques such as column chromatography.
科学的研究の応用
MNPA has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MNPA can inhibit the growth of cancer cells, including breast cancer cells, by inducing apoptosis. MNPA has also been shown to inhibit the activity of enzymes that are involved in cancer cell proliferation, such as topoisomerase IIα and cyclin-dependent kinase 2. MNPA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase.
特性
IUPAC Name |
[(Z)-[amino-(3-methoxyphenyl)methylidene]amino] 2-(2-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-13-7-4-6-12(9-13)16(17)18-24-15(20)10-11-5-2-3-8-14(11)19(21)22/h2-9H,10H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXVQKBAZTWSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=NOC(=O)CC2=CC=CC=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=N/OC(=O)CC2=CC=CC=C2[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)

![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)



![1-[2-(2-naphthyloxy)ethyl]azepane](/img/structure/B5880892.png)
![N-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide](/img/structure/B5880900.png)
![N-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzamide](/img/structure/B5880911.png)




![3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5880934.png)